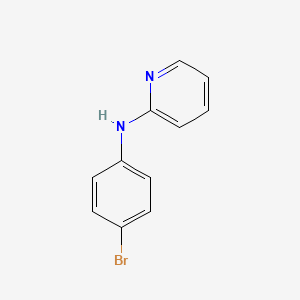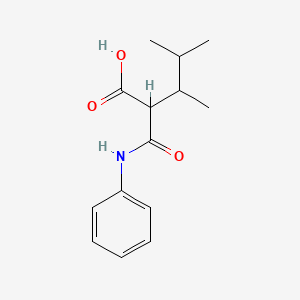![molecular formula C6H10ClF2N B14001666 trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride: is a chemical compound characterized by its unique bicyclic structure and the presence of fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride typically involves multistep reactions. One common method includes the use of dichloromethane (DCM) as a solvent at room temperature, which affords the desired product with high diastereoselectivity . The reaction conditions often involve the use of molecular sieves to remove water and secondary amines to increase the reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of multicomponent reactions (MCRs) and the use of catalyst-free multistep reactions are likely to be employed due to their efficiency and scalability .
化学反応の分析
Types of Reactions: trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In chemistry, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biology, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and fluorine atoms may influence its binding affinity and specificity towards certain biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability.
Industry: In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain enzymes or receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its unique structure .
類似化合物との比較
- 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
- 3-Azabicyclo[3.1.1]heptanes
Comparison: Compared to these similar compounds, trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride is unique due to the presence of two fluorine atoms at the 6,6-positions. This structural feature can significantly influence its chemical reactivity, biological activity, and potential applications. The fluorine atoms may enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
特性
分子式 |
C6H10ClF2N |
|---|---|
分子量 |
169.60 g/mol |
IUPAC名 |
(1R,5R)-6,6-difluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)1-4-2-9-3-5(4)6;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1 |
InChIキー |
NJBGNMIKAIZJQQ-FHAQVOQBSA-N |
異性体SMILES |
C1[C@H]2CNC[C@@H]2C1(F)F.Cl |
正規SMILES |
C1C2CNCC2C1(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)

![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)

![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)


![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
